molecular formula C11H12N2O2 B563764 6-(3-Pyridinylcarbonyl)valerolactam-d4 CAS No. 1189467-35-3

6-(3-Pyridinylcarbonyl)valerolactam-d4

Cat. No. B563764
CAS RN: 1189467-35-3
M. Wt: 208.253
InChI Key: AKBAXTWXMULZOL-DNZPNURCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Pyridinylcarbonyl)valerolactam-d4 (6-PVL-d4) is an important research tool in the field of biochemistry and pharmacology. It is a synthetic molecule that is used in laboratory experiments to study the effects of various compounds on biochemical and physiological processes. 6-PVL-d4 has been extensively studied and has been found to be useful in a variety of applications, including drug discovery, drug development, and drug metabolism research.

Mechanism of Action

The mechanism of action of 6-(3-Pyridinylcarbonyl)valerolactam-d4 is not fully understood. However, it is thought to act as an inhibitor of certain enzymes, including cytochrome P450 enzymes. This inhibition is thought to be due to the binding of 6-(3-Pyridinylcarbonyl)valerolactam-d4 to the active site of the enzyme, blocking its activity. Additionally, 6-(3-Pyridinylcarbonyl)valerolactam-d4 has been found to interact with various proteins, including transcription factors and G-proteins, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Pyridinylcarbonyl)valerolactam-d4 are not fully understood. However, it has been found to have a variety of effects on biochemical processes, including inhibition of certain enzymes and interactions with proteins. Additionally, 6-(3-Pyridinylcarbonyl)valerolactam-d4 has been found to have an inhibitory effect on the activity of certain hormones, such as epinephrine and glucagon. It has also been found to affect the expression of certain genes, which may be involved in its mechanism of action.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(3-Pyridinylcarbonyl)valerolactam-d4 in laboratory experiments include its high efficiency and low cost. Additionally, it is relatively easy to synthesize and can be used in a variety of solvents. However, there are also some limitations to using 6-(3-Pyridinylcarbonyl)valerolactam-d4 in laboratory experiments. For example, its mechanism of action is not fully understood, and its effects on biochemical and physiological processes are not well understood. Additionally, it is not always possible to predict the effects of 6-(3-Pyridinylcarbonyl)valerolactam-d4 on different systems.

Future Directions

There are a number of potential future directions for 6-(3-Pyridinylcarbonyl)valerolactam-d4 research. These include further study of its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug discovery and drug development. Additionally, further research could be conducted on its potential interactions with proteins and its effects on gene expression. Finally, further studies could be conducted to determine the potential uses of 6-(3-Pyridinylcarbonyl)valerolactam-d4 in clinical settings.

Synthesis Methods

6-(3-Pyridinylcarbonyl)valerolactam-d4 is synthesized through a process known as the “Wittig reaction”. In this process, a compound known as a Wittig reagent is reacted with an aldehyde or ketone, and the resulting product is 6-(3-Pyridinylcarbonyl)valerolactam-d4. This reaction is highly efficient, with yields of up to 97%. The reaction can be carried out in a variety of solvents, including water, methanol, and ethanol.

Scientific Research Applications

6-(3-Pyridinylcarbonyl)valerolactam-d4 is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used in drug discovery and drug development studies to study the effects of various compounds on biochemical and physiological processes. It has also been used in drug metabolism research to study the metabolism of drugs in the body. Additionally, 6-(3-Pyridinylcarbonyl)valerolactam-d4 has been used in the study of enzyme reactions, as well as in the study of the structure and function of proteins.

properties

IUPAC Name

3-(2,4,5,6-tetradeuteriopyridine-3-carbonyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-10(8-3-1-5-12-7-8)9-4-2-6-13-11(9)15/h1,3,5,7,9H,2,4,6H2,(H,13,15)/i1D,3D,5D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBAXTWXMULZOL-DNZPNURCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)C2CCCNC2=O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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